molecular formula C11H7FO B120201 4-Fluoro-1-naphthaldehyde CAS No. 172033-73-7

4-Fluoro-1-naphthaldehyde

Cat. No. B120201
M. Wt: 174.17 g/mol
InChI Key: LZUCGZVKZDBILP-UHFFFAOYSA-N
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Patent
US08552033B2

Procedure details

19.9 g Dichloromethyl methyl ether and 45.7 g tin chloride were dissolved in 70 ml dichloromethane. The solution was cooled to +5° C. and 20.0 g fluoronapthalene in dichloromethane (49 ml) was added over a 60 min period, while keeping the temperature at 5° C. The reaction was brought to room temperature after the addition. After 4 h the reaction was quenched by slowly pouring it into an ice/water mixture. This mixture was stirred for 15 min and left standing overnight. The dichloromethane layer was washed with water, dried (sodium sulphate), filtered through celite and concentrated in vacuo to obtain 24.0 g of 4-fluoro-naphthalene-1-carbaldehyde as an off white solid.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](Cl)Cl.[Sn](Cl)(Cl)(Cl)Cl.[F:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1>ClCCl>[F:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH:3]=[O:2])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
45.7 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC=CC2=CC=CC=C12
Name
Quantity
49 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to +5° C.
CUSTOM
Type
CUSTOM
Details
at 5° C
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
After 4 h the reaction was quenched
Duration
4 h
ADDITION
Type
ADDITION
Details
by slowly pouring it into an ice/water mixture
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The dichloromethane layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C(C2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.